Tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2302239-97-8 . It has a molecular weight of 231.36 . The IUPAC name for this compound is tert-butyl 2-(mercaptomethyl)-3-methylpyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO2S/c1-8-5-6-12(9(8)7-15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Coupling Reactions in Organic Synthesis
"Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This process highlights the compound's utility in facilitating complex organic transformations, which are pivotal for the synthesis of biologically active molecules" (Wustrow & Wise, 1991).
Medicinal Chemistry and Drug Development
"Research in drug metabolism and pharmacokinetics has explored the role of specific compounds like CP-533,536 in bone fracture healing, with tert-butyl-4-thiazolecarboxylate derivatives playing a critical role in understanding drug metabolism by cytochrome P450 isoforms. This indicates the compound's potential in aiding the development of therapeutic agents through metabolic pathway studies" (Prakash et al., 2008).
Catalysis and Chemical Transformations
"A study on the kinetics of phenol alkylation using tert-butyl alcohol with sulfonic acid functional ionic liquid catalysts showcases the utility of tert-butyl-based compounds in catalytic processes, particularly in enhancing reaction efficiency and selectivity. This research contributes to the development of green chemistry practices by optimizing conditions for eco-friendly chemical transformations" (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Asymmetric Synthesis and Chiral Chemistry
"The compound's application extends to asymmetric synthesis, as demonstrated by the efficient synthesis of chiral pyrrolidines. This is crucial for the production of enantiomerically pure substances, which have significant implications in pharmaceuticals, highlighting the importance of tert-butyl-based reagents in accessing chiral chemical space with high enantioselectivity" (Chung et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-methyl-2-(sulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-8-5-6-12(9(8)7-15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZHLENJWGJYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CS)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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